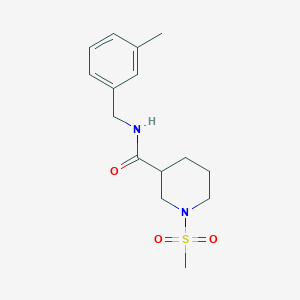![molecular formula C23H28N4O3 B6010478 4-(1-{[3-(3,4,5-trimethoxyphenyl)-1H-pyrazol-4-yl]methyl}-4-piperidinyl)pyridine](/img/structure/B6010478.png)
4-(1-{[3-(3,4,5-trimethoxyphenyl)-1H-pyrazol-4-yl]methyl}-4-piperidinyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1-{[3-(3,4,5-trimethoxyphenyl)-1H-pyrazol-4-yl]methyl}-4-piperidinyl)pyridine, also known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton's tyrosine kinase). BTK plays a crucial role in B-cell receptor signaling, and its inhibition has been shown to be effective in treating B-cell malignancies. In
Mecanismo De Acción
4-(1-{[3-(3,4,5-trimethoxyphenyl)-1H-pyrazol-4-yl]methyl}-4-piperidinyl)pyridine binds to the active site of BTK and inhibits its activity. BTK is a key component of the B-cell receptor signaling pathway, which is essential for the survival and proliferation of malignant B-cells. Inhibition of BTK leads to decreased signaling through this pathway, resulting in apoptosis of malignant B-cells.
Biochemical and Physiological Effects:
In addition to its effects on B-cell malignancies, 4-(1-{[3-(3,4,5-trimethoxyphenyl)-1H-pyrazol-4-yl]methyl}-4-piperidinyl)pyridine has been shown to have anti-inflammatory and immunomodulatory effects. BTK is also involved in the signaling pathways of other immune cells, such as macrophages and dendritic cells. Inhibition of BTK in these cells can lead to decreased production of pro-inflammatory cytokines and increased production of anti-inflammatory cytokines. 4-(1-{[3-(3,4,5-trimethoxyphenyl)-1H-pyrazol-4-yl]methyl}-4-piperidinyl)pyridine has also been shown to enhance the function of natural killer cells, which play a role in immune surveillance and tumor clearance.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(1-{[3-(3,4,5-trimethoxyphenyl)-1H-pyrazol-4-yl]methyl}-4-piperidinyl)pyridine has several advantages as a tool for studying B-cell malignancies and immune cell signaling. It is a potent and selective inhibitor of BTK, with good pharmacokinetic properties and oral bioavailability. It has been shown to be effective in preclinical models of B-cell malignancies, and clinical trials are ongoing to evaluate its safety and efficacy in humans. However, there are also some limitations to using 4-(1-{[3-(3,4,5-trimethoxyphenyl)-1H-pyrazol-4-yl]methyl}-4-piperidinyl)pyridine in lab experiments. It is a small molecule inhibitor, which may have off-target effects on other kinases. It may also have variable effects in different cell types and in different disease contexts.
Direcciones Futuras
There are several future directions for research on 4-(1-{[3-(3,4,5-trimethoxyphenyl)-1H-pyrazol-4-yl]methyl}-4-piperidinyl)pyridine. One area of interest is the development of combination therapies with other targeted agents or immunotherapies. Another area of focus is the identification of biomarkers that can predict response to BTK inhibition. There is also ongoing research on the role of BTK in other immune cell types and in non-immune cells, which may lead to the development of new therapeutic targets. Finally, there is a need for further clinical trials to evaluate the safety and efficacy of 4-(1-{[3-(3,4,5-trimethoxyphenyl)-1H-pyrazol-4-yl]methyl}-4-piperidinyl)pyridine in humans, particularly in combination with other agents.
Métodos De Síntesis
The synthesis of 4-(1-{[3-(3,4,5-trimethoxyphenyl)-1H-pyrazol-4-yl]methyl}-4-piperidinyl)pyridine has been described in a patent application by Takeda Pharmaceutical Company Limited. The method involves the reaction of 4-(4-chloropyridin-2-yl)piperidine with 1-(3-bromophenyl)-3-(3,4,5-trimethoxyphenyl)-1H-pyrazole in the presence of a palladium catalyst and a ligand. The resulting intermediate is then treated with sodium hydroxide to afford 4-(1-{[3-(3,4,5-trimethoxyphenyl)-1H-pyrazol-4-yl]methyl}-4-piperidinyl)pyridine.
Aplicaciones Científicas De Investigación
4-(1-{[3-(3,4,5-trimethoxyphenyl)-1H-pyrazol-4-yl]methyl}-4-piperidinyl)pyridine has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In vitro studies have shown that 4-(1-{[3-(3,4,5-trimethoxyphenyl)-1H-pyrazol-4-yl]methyl}-4-piperidinyl)pyridine inhibits BTK phosphorylation and downstream signaling, leading to apoptosis of malignant B-cells. In vivo studies have demonstrated the efficacy of 4-(1-{[3-(3,4,5-trimethoxyphenyl)-1H-pyrazol-4-yl]methyl}-4-piperidinyl)pyridine in reducing tumor burden and improving survival in animal models of B-cell malignancies.
Propiedades
IUPAC Name |
4-[1-[[5-(3,4,5-trimethoxyphenyl)-1H-pyrazol-4-yl]methyl]piperidin-4-yl]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O3/c1-28-20-12-18(13-21(29-2)23(20)30-3)22-19(14-25-26-22)15-27-10-6-17(7-11-27)16-4-8-24-9-5-16/h4-5,8-9,12-14,17H,6-7,10-11,15H2,1-3H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMUKSSGKESQELS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=C(C=NN2)CN3CCC(CC3)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[4-(cyclopentylcarbonyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B6010412.png)
![2-[4-(4-chlorophenyl)-1-piperazinyl]-6-(2-methoxyphenyl)-4(3H)-pyrimidinone](/img/structure/B6010417.png)
![1-[1-(4-methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]-N-{[2-(methylthio)-5-pyrimidinyl]methyl}ethanamine](/img/structure/B6010427.png)
![2-methyl-5-[4-(methylthio)phenyl]-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione](/img/structure/B6010428.png)
![2-[(4-bromobenzoyl)amino]-3-(3-nitrophenyl)acrylic acid](/img/structure/B6010429.png)
![2-(cyclohexylcarbonyl)-7-(4-fluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6010444.png)
![N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]-4-methoxybenzamide](/img/structure/B6010445.png)
![3-(4-chlorophenyl)-7-isopropyl-2-(methoxymethyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6010456.png)
![3-bromo-N-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-4-ethoxybenzamide](/img/structure/B6010473.png)
![N-(2-cyanophenyl)-N'-[4-(morpholin-4-ylmethyl)phenyl]urea](/img/structure/B6010483.png)
![methyl 3-butyryl-6,6-dimethyl-4-[(3-nitrophenyl)amino]-2-oxo-3-cyclohexene-1-carboxylate](/img/structure/B6010492.png)
![5-amino-3-[(4-benzoylbenzyl)thio][1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B6010494.png)
